Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride
Overview
Description
Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride is a chemical compound with the molecular formula C7H6F3NS and a molecular weight of 193.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a thiol group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-5-(trifluoromethyl)benzenethiol with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of ethanol as a solvent and a temperature of around 98°C.
Industrial Production Methods
In industrial settings, the production of Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and substituted benzene derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological molecules, while the thiol group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)benzenethiol: Similar structure but with the trifluoromethyl group in a different position.
2-Amino-5-(trifluoromethyl)benzenethiol: The parent compound without the hydrochloride salt.
Uniqueness
Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)benzenethiol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS.ClH/c8-7(9,10)4-1-2-5(11)6(12)3-4;/h1-3,12H,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIQQFZDOIRQRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600800 | |
Record name | 2-Amino-5-(trifluoromethyl)benzene-1-thiol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96232-04-1 | |
Record name | 2-Amino-5-(trifluoromethyl)benzene-1-thiol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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